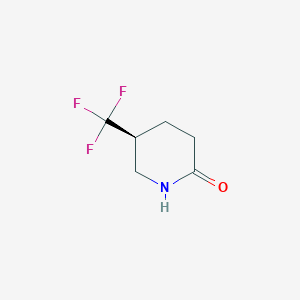
(5S)-5-(trifluoromethyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-(trifluoromethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The trifluoromethyl group attached to the piperidine ring can significantly influence the compound’s chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(trifluoromethyl)piperidin-2-one typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
(5S)-5-(trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
(5S)-5-(trifluoromethyl)piperidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
作用機序
The mechanism of action of (5S)-5-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
(5S)-5-(methyl)piperidin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
(5S)-5-(ethyl)piperidin-2-one: Contains an ethyl group instead of a trifluoromethyl group.
(5S)-5-(chloromethyl)piperidin-2-one: Features a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5S)-5-(trifluoromethyl)piperidin-2-one imparts unique chemical and biological properties compared to its analogs. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H8F3NO |
|---|---|
分子量 |
167.13 g/mol |
IUPAC名 |
(5S)-5-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |
InChIキー |
YRKCLUZAQCBIII-BYPYZUCNSA-N |
異性体SMILES |
C1CC(=O)NC[C@H]1C(F)(F)F |
正規SMILES |
C1CC(=O)NCC1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















